![molecular formula C17H18N2O3 B6430347 N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-6-ethoxypyridine-3-carboxamide CAS No. 2097930-25-9](/img/structure/B6430347.png)
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-6-ethoxypyridine-3-carboxamide
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Overview
Description
“N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-6-ethoxypyridine-3-carboxamide” is a complex organic compound. It contains a benzofuran ring, which is a heterocyclic compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran compounds has been a topic of interest in recent years. A common method involves the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans, mediated by hypervalent iodine reagents . Another method involves the dehydrative cyclization of o-hydroxybenzyl ketones .Molecular Structure Analysis
The molecular structure of “N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-6-ethoxypyridine-3-carboxamide” is complex. It includes a benzofuran ring, which is a heterocyclic compound . The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran compounds can undergo a variety of chemical reactions. For instance, they can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis . They can also be synthesized via the cyclization of aryl acetylenes using transition-metal catalysis .Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds have been found to exhibit anti-tumor activity . For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds showed anticancer activity against the human ovarian cancer cell line A2780 .
Antibacterial Activity
Benzofuran derivatives have been found to possess antibacterial properties . This makes them potential candidates for the development of new antibacterial agents .
Anti-Oxidative Activity
These compounds have also been found to exhibit anti-oxidative properties . This suggests that they could be used in the treatment of diseases caused by oxidative stress .
Anti-Viral Activity
Some benzofuran compounds have shown anti-viral activities . For example, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Anti-Inflammatory Activity
Benzofuran derivatives have been found to possess anti-inflammatory activities . This suggests that they could be used in the treatment of inflammatory diseases .
Treatment of Alzheimer’s Disease
An oral active and blood–brain barrier permeable benzofuran analog has been found to exhibit potent anti-amyloid aggregation activity, which can provide an alternative treatment for Alzheimer’s disease .
Immunosuppressive Activity
Some benzofuran derivatives have shown highly immunosuppressive activity and can be studied as lead compounds in the development of immunosuppressant agents .
Treatment of Multifactorial Diseases
Benzofuran compounds are expected to be important compounds for the treatment of multifactorial diseases . For instance, the benzofuran analog oxazolidine was found to be a potential multifunctional molecule, and its anti-proliferative activity allows it to play an important role in the treatment of tumors .
Mechanism of Action
Target of Action
It’s known that benzofuran compounds, which this molecule is a derivative of, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
Benzofuran derivatives have been shown to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Benzofuran derivatives have been shown to impact a variety of biochemical pathways due to their broad range of biological activities
Result of Action
Benzofuran derivatives have been shown to have a variety of biological effects, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Future Directions
Benzofuran compounds, including “N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-6-ethoxypyridine-3-carboxamide”, have potential applications in many aspects, making these substances potential natural drug lead compounds . Future research may focus on developing promising compounds with target therapy potentials and little side effects .
properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-6-ethoxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-2-21-16-8-7-12(9-18-16)17(20)19-10-13-11-22-15-6-4-3-5-14(13)15/h3-9,13H,2,10-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARPEFYYJAXMCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)NCC2COC3=CC=CC=C23 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-6-ethoxypyridine-3-carboxamide |
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